N-Hexylaniline

Übersicht

Beschreibung

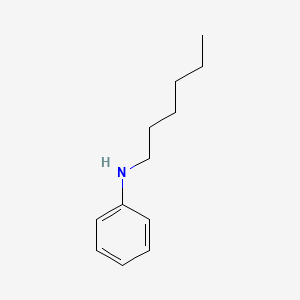

N-Hexylaniline is an organic compound with the molecular formula C₁₂H₁₉N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a hexyl group. This compound is known for its applications in various chemical processes and industries due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Hexylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with hexyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{C₆H₅NH₂} + \text{C₆H₁₃X} \rightarrow \text{C₆H₅NHC₆H₁₃} + \text{HX} ] where X is a halogen such as chlorine or bromine. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the acid formed.

Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic hydrogenation of nitrohexylbenzene. This process involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Analyse Chemischer Reaktionen

Alkylation and Catalytic N-Alkylation

N-Hexylaniline participates in alkylation reactions, particularly in the synthesis of unsymmetric tertiary amines. For example:

-

Reaction with benzyl alcohol and 1-hexanol :

Using a CuAlOx-HT catalyst, this compound undergoes sequential alkylation with benzyl alcohol and 1-hexanol. The reaction proceeds via an imine intermediate, achieving 88% yield of N-benzyl-N-hexylaniline under optimized conditions (Cu:Al = 2:3, 24 h at 160°C) .

Oxidation Reactions

The hexyl chain and aromatic ring enable selective oxidation:

Formylation and Condensation

This compound serves as a precursor in formylation reactions:

-

Vilsmeier-Haack formylation :

Reacting with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), this compound undergoes formylation at the para-position to produce 4-formyl-N-hexylaniline . This intermediate is critical in synthesizing bisazomethine dyes .

Cross-Coupling Reactions

Palladium-catalyzed C–N bond formation has been explored:

-

Buchwald-Hartwig amination :

this compound acts as a nucleophile in Pd-catalyzed couplings with aryl halides. Using ligands like BrettPhos (L18 ), the reaction achieves high yields (75–94%) under mild conditions (80–120°C, K₃PO₄ base) .

Mechanistic Insights

-

Alkylation selectivity : The CuAlOx-HT catalyst’s structure (layered double hydroxide) enhances Lewis acidity, promoting alcohol activation and minimizing over-alkylation .

-

Pd-catalyzed coupling : Electron-rich ligands (L18 ) stabilize the Pd center, facilitating oxidative addition and transmetalation steps .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Intermediate in Organic Synthesis

N-Hexylaniline serves as a crucial intermediate in the synthesis of various organic compounds. It can be utilized to create dyes, pharmaceuticals, and other fine chemicals. For instance, it has been involved in the preparation of stable ruthenium nanoparticles, indicating its significance in nanotechnology and materials science .

1.2 Liquid Crystals

Research has shown that derivatives of this compound can be used to synthesize liquid crystals. These materials are essential in display technologies and other optical applications due to their unique properties .

Analytical Chemistry

2.1 Chromatographic Applications

this compound is employed in the fabrication of mixed-mode monolithic materials for capillary liquid chromatography (LC). This application enhances the separation efficiency of complex mixtures, making it valuable in analytical laboratories . A study evaluated a capillary gas chromatographic method for detecting impurities in this compound, demonstrating its utility in quality control processes .

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for dyes and pharmaceuticals |

| Liquid Crystals | Building block for liquid crystal synthesis |

| Chromatography | Used in mixed-mode materials for enhanced separation |

Material Science

3.1 Nanomaterials

The compound has been used to synthesize nanoparticles with specific functionalities. For example, this compound contributes to the development of metal-carbon covalent bonds in nanoparticles, which can enhance their electronic properties . This makes this compound relevant in developing new materials for electronics and catalysis.

3.2 Schiff Base Ligands

this compound is also involved in synthesizing Schiff base ligands, which have shown promising antimicrobial activities against various pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness of these ligands highlights the potential of this compound derivatives in medicinal chemistry .

Case Studies

4.1 Antimicrobial Activity

A study focusing on bis(imino) compounds derived from this compound demonstrated significant antimicrobial properties against several bacterial strains. The synthesized compounds exhibited minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .

4.2 Chromatographic Method Validation

The validation of a capillary gas chromatographic method for analyzing impurities in this compound showcased its reliability and precision, essential for ensuring the quality of chemical products used in various applications .

Wirkmechanismus

The mechanism of action of N-Hexylaniline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

- N-Butylaniline

- N-Octylaniline

- N-Dodecylaniline

N-Hexylaniline stands out due to its optimal chain length, which provides a good balance between solubility and hydrophobic interactions, making it versatile for various chemical and industrial applications.

Biologische Aktivität

N-Hexylaniline, a compound with the chemical formula C₁₂H₁₉N, is an aromatic amine that has garnered attention for its biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores the biological activity of this compound, presenting findings from various studies, including case studies and data tables to illustrate its potential applications.

This compound is characterized by a hexyl group attached to an aniline structure. Its molecular structure contributes to its biological activity, particularly its interactions with biological systems. The compound's properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 191.29 g/mol |

| Boiling Point | 275 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound and its derivatives. A notable study assessed the Minimum Inhibitory Concentration (MIC) values against various pathogens. The results indicated that this compound exhibits significant antimicrobial activity, with varying effectiveness depending on the concentration and type of microorganism tested.

MIC Values for this compound

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

The study demonstrated that this compound's effectiveness is comparable to known antimicrobial agents, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant activity. The compound was tested using various assays, including DPPH and ABTS methods, which measure free radical scavenging ability.

Antioxidant Activity Results

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 45 |

| ABTS | 30 |

The antioxidant activity of this compound was found to be significant, with lower IC50 values indicating higher scavenging capacity compared to standard antioxidants such as Trolox and BHT. This suggests that this compound could be beneficial in preventing oxidative stress-related diseases .

Cytotoxicity Studies

The cytotoxic effects of this compound on human cells were also investigated. Human neonatal dermal fibroblasts were treated with varying concentrations of the compound, and cell viability was assessed.

Cytotoxicity Results

| Concentration (mg/L) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 90 |

| 50 | 70 |

| 100 | 40 |

The results indicated a dose-dependent decrease in cell viability, highlighting the need for further investigation into the safety profile of this compound for potential therapeutic applications .

Case Studies

Case Study: Antimicrobial Efficacy Against Resistant Strains

In a clinical setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The study found that at a concentration of 50 mg/L, the compound effectively inhibited bacterial growth, providing a promising alternative treatment option for infections that are difficult to manage with conventional antibiotics.

Case Study: Antioxidant Application in Skin Care

A formulation containing this compound was developed for topical application aimed at reducing oxidative stress in skin cells. Clinical trials showed improved skin elasticity and reduced signs of aging after consistent use over six weeks, attributed to the antioxidant properties of the compound.

Eigenschaften

IUPAC Name |

N-hexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHJCNSXYDSOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197146 | |

| Record name | N-Hexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-32-1 | |

| Record name | N-Hexylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hexylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hexylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-Hexylaniline primarily studied for in the context of these research papers?

A1: this compound is often investigated as a component of liquid crystals, specifically in the synthesis and characterization of various liquid crystal compounds. Its presence contributes to the unique properties and phase transitions exhibited by these materials. Additionally, this compound has been explored as an extractant for metal ions like Bismuth(III) and Zinc(II) in analytical chemistry. [, , ]

Q2: What are some specific liquid crystal compounds synthesized using this compound, and what interesting phases do they exhibit?

A2: Several compounds incorporating this compound have been synthesized, including N-(4-n-pentyloxybenzylidene)-4-n-hexylaniline (50.6) and N-(4-n-octyloxybenzylidene) p-n-decylaniline (80.10). [, ] These compounds display various smectic phases, such as smectic A, smectic B, smectic C, smectic F, and smectic G, showcasing a range of order and fluidity depending on temperature. [, ] Interestingly, 50.6 exhibits an unusual sequence of smectic phases (SB, SF, SG) with increasing temperature, transitioning from a more ordered to a less ordered and back to a more ordered state. []

Q3: How is this compound used in the extraction and separation of metal ions?

A3: this compound acts as a liquid ion exchanger in solvent extraction processes. For example, when dissolved in xylene, it effectively extracts Bismuth(III) from thiocyanate and sulfuric acid solutions. [] Similarly, it extracts Zinc(II) under specific conditions. [] The extracted metal ions can then be stripped from the organic phase for further analysis.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H19N, and its molecular weight is 177.29 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A5: While the provided abstracts don't delve into specific spectroscopic details for this compound alone, compound 1 (4-carboxybenzylidene-4′-hexylaniline) in reference [] provides 1H NMR and 13C NMR data, which can give insights into the structure and properties of related aniline derivatives.

Q6: How does the structure of this compound relate to its function in liquid crystals?

A6: The structure of this compound, with its rigid aromatic ring and flexible alkyl chain, contributes to its liquid crystal properties. The aromatic ring provides rigidity and promotes alignment with neighboring molecules, while the flexible chain allows for fluidity and movement within the liquid crystal phases. [] The length of the alkyl chain can significantly impact the types of smectic phases observed and their transition temperatures. []

Q7: Has computational chemistry been employed in studying this compound or its derivatives?

A7: Yes, Density Functional Theory (DFT) calculations have been used to study the molecular structure, frontier orbitals, and electronic properties of organometallic Palladium(II) and Platinum(II) complexes containing a Schiff base ligand derived from this compound and 2-hydroxy-4-n-hexyloxybenzaldehyde. [] These calculations provided insights into the photoconductivity of these complexes.

Q8: Have there been studies on the environmental impact or degradation of this compound?

A8: The provided abstracts do not offer information on the environmental impact or degradation pathways of this compound. This aspect would require further investigation.

Q9: What analytical techniques are commonly used to characterize and quantify this compound and its related compounds?

A9: Common techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of synthesized compounds. []

- Differential Scanning Calorimetry (DSC): Used to study phase transitions and their associated enthalpy changes in liquid crystals. [, , , ]

- Polarized Optical Microscopy: Used to visually observe the different liquid crystal phases and their textures. [, ]

- Density measurements (Dilatometry): Used to determine density changes associated with phase transitions and calculate thermodynamic parameters. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.